1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and function of B cells, which play a vital role in the immune system. Therefore, TAK-659 has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
TAK-659 selectively inhibits the activity of BTK, which is involved in the development and function of B cells. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK activity, TAK-659 reduces the activation and proliferation of B cells, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various preclinical studies. Inhibition of BTK activity by TAK-659 reduces the activation and proliferation of B cells, leading to reduced inflammation and immune response. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and stability. TAK-659 has also been shown to have a favorable pharmacokinetic profile, making it suitable for various in vivo studies. However, TAK-659 has certain limitations, including its potential toxicity and off-target effects. Therefore, it is essential to conduct further studies to evaluate the safety and efficacy of TAK-659 in various applications.
Future Directions
TAK-659 has significant potential for various applications, and there are several future directions for research in this field. Some of the possible future directions include:
1. Evaluation of TAK-659 in combination with other therapeutic agents for the treatment of various diseases.
2. Development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Study of the role of BTK in various diseases and the potential therapeutic applications of BTK inhibitors.
4. Investigation of the potential side effects and toxicity of TAK-659 in various preclinical and clinical studies.
5. Evaluation of TAK-659 in various animal models of disease to determine its efficacy and safety.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has significant potential for various applications, including the treatment of cancer and autoimmune disorders. TAK-659 selectively inhibits the activity of BTK, leading to reduced inflammation and immune response. TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, further studies are needed to evaluate the safety and efficacy of TAK-659 in various applications.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting from the reaction between tert-butyl isocyanate and 1-methylindolin-5-amine. This reaction results in the formation of the intermediate, which is then treated with morpholine to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Scientific Research Applications
TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing the activity of B cells, which are involved in autoimmune disorders. TAK-659 has also been studied for its potential application in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
properties
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)22-19(25)21-14-18(24-9-11-26-12-10-24)15-5-6-17-16(13-15)7-8-23(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSBSIFZXHUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.